

MMV03 as a chemical probe for malaria research

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Compound of Interest

Compound Name: MMV03

Cat. No.: B10802231

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MMV03: A Chemical Probe for Malaria Research

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

MMV03 is a potent anti-malarial agent identified through phenotypic screening of a protein kinase inhibitor library against the blood stage of *Plasmodium falciparum*, the most virulent malaria parasite. As a chemical probe, **MMV03** serves as a valuable tool for investigating the biology of *P. falciparum*, particularly in the context of protein kinase-mediated signaling pathways, and for the discovery of novel antimalarial drug targets. Its activity against the parasite, coupled with its kinase inhibitor-like scaffold, suggests a mechanism of action involving the disruption of essential phosphorylation events in the parasite's life cycle. These notes provide detailed protocols for the application of **MMV03** in malaria research.

Chemical and Physical Properties

| Property | Value |
|-------------------|---|
| Molecular Formula | C ₁₉ H ₁₄ N ₄ OS |
| Molecular Weight | 346.41 g/mol |
| CAS Number | 375394-80-2 |
| SMILES | <chem>O=C(C1=CN(C2=CC=CC=C2)N=C1C3=CC=CS3)NC4=CC=CN=C4</chem> |
| Appearance | Solid |

Biological Activity

MMV03 exhibits potent activity against the asexual blood stage of *Plasmodium falciparum*. The primary citation for this compound comes from a screen of a protein kinase inhibitor library, which identified several novel antimalarial scaffolds.

| Parameter | Value | Reference |
|-----------------------------------|--------|---|
| EC50 against <i>P. falciparum</i> | 0.6 µM | [1] [2] |

Experimental Protocols

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This protocol describes the determination of the 50% inhibitory concentration (IC₅₀) of **MMV03** against asexual blood-stage *P. falciparum* parasites. The assay relies on the fluorescent dye SYBR Green I, which intercalates with DNA, to quantify parasite proliferation.[\[1\]](#)[\[3\]](#)[\[4\]](#)

Materials:

- *P. falciparum* culture (synchronized to ring stage)
- Complete parasite culture medium (RPMI 1640 with L-glutamine, HEPES, hypoxanthine, NaHCO₃, and AlbuMAX II)

- Human erythrocytes
- **MMV03** stock solution (in DMSO)
- SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) with 1x SYBR Green I dye
- 96-well black, clear-bottom microplates
- Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)

Procedure:

- Prepare a serial dilution of **MMV03** in complete culture medium in a 96-well plate.
- Add synchronized ring-stage parasites at 0.5% parasitemia and 2% hematocrit to each well.
- Include parasite-free red blood cells as a negative control and parasites treated with vehicle (DMSO) as a positive control.
- Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
- After incubation, add an equal volume of SYBR Green I lysis buffer to each well.
- Incubate the plate in the dark at room temperature for 1 hour.
- Measure fluorescence using a plate reader.
- Calculate IC₅₀ values by plotting the percentage of parasite growth inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Target Identification using Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to identify the protein targets of a compound by measuring changes in protein thermal stability upon ligand binding. This protocol is adapted for *P. falciparum*.

Materials:

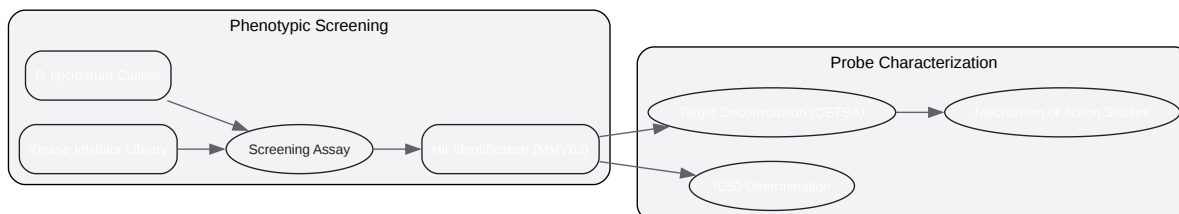
- Synchronized trophozoite-stage *P. falciparum* culture
- **MMV03**
- Phosphate-buffered saline (PBS)
- Protease inhibitor cocktail
- Apparatus for heating cell suspensions to precise temperatures
- Equipment for cell lysis (e.g., freeze-thaw cycles)
- Centrifuge for separating soluble and precipitated proteins
- Reagents and equipment for downstream protein analysis (e.g., SDS-PAGE, Western blotting, or mass spectrometry)

Procedure:

- Harvest and wash synchronized trophozoite-stage parasites.
- Resuspend the parasites in PBS and treat with **MMV03** or vehicle (DMSO) for 1 hour at 37°C.
- Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
- Lyse the cells by three cycles of freeze-thaw.
- Separate the soluble fraction (containing stabilized proteins) from the precipitated fraction by centrifugation.
- Analyze the soluble protein fraction by SDS-PAGE and Western blotting for a candidate target, or by quantitative mass spectrometry for proteome-wide analysis.

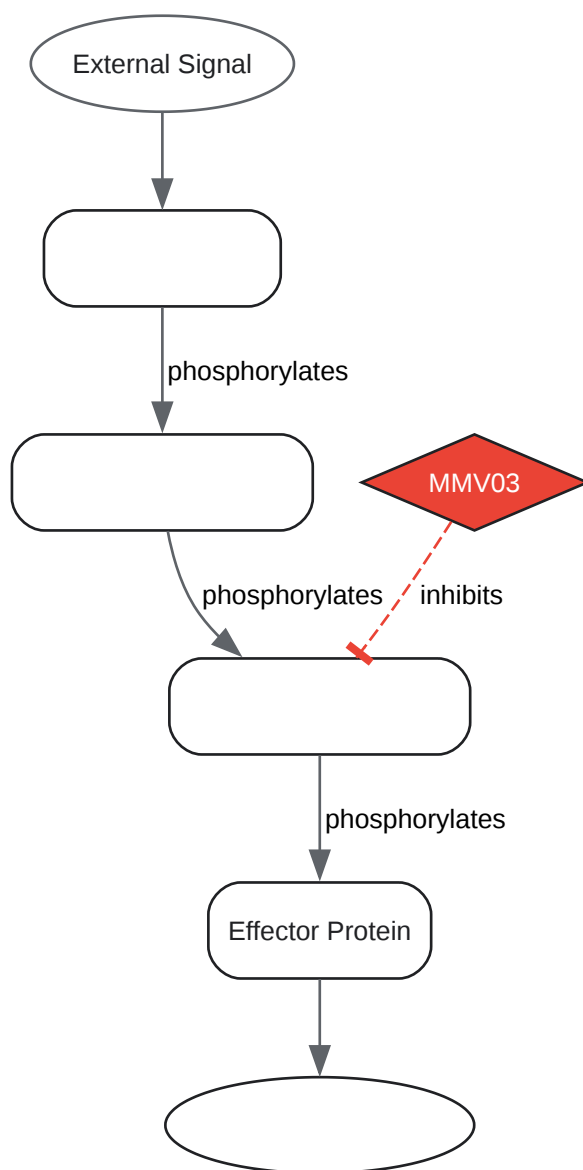
- An increase in the amount of a protein in the soluble fraction at higher temperatures in the presence of **MMV03** indicates target engagement.

Visualizations



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Caption: Experimental workflow for the identification and characterization of **MMV03**.



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Caption: Hypothetical signaling pathway targeted by **MMV03** in *P. falciparum*.

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